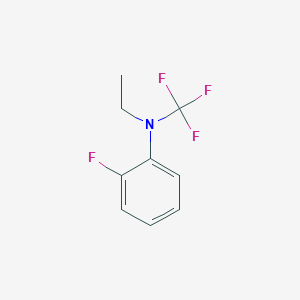![molecular formula C13H19NO3 B13945580 Morpholine, 2-[(2-ethoxyphenyl)methoxy]- CAS No. 89220-89-3](/img/structure/B13945580.png)
Morpholine, 2-[(2-ethoxyphenyl)methoxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholine, 2-[(2-ethoxyphenyl)methoxy]- is a chemical compound that belongs to the morpholine family Morpholine itself is a heterocyclic amine featuring both amine and ether functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of morpholine derivatives typically involves the use of 1,2-amino alcohols, aziridines, or epoxides as starting materials. For the preparation of Morpholine, 2-[(2-ethoxyphenyl)methoxy]-, a common approach involves the reaction of 2-ethoxybenzyl chloride with morpholine under basic conditions. The reaction proceeds via nucleophilic substitution, where the morpholine nitrogen attacks the benzyl chloride, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of morpholine derivatives often employs continuous flow processes to ensure high yield and purity. The use of catalysts, such as transition metals, can enhance the efficiency of the reaction. Additionally, purification steps, including distillation and recrystallization, are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Morpholine, 2-[(2-ethoxyphenyl)methoxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholine nitrogen can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted morpholine derivatives.
Scientific Research Applications
Morpholine, 2-[(2-ethoxyphenyl)methoxy]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized as a solvent and intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Morpholine, 2-[(2-ethoxyphenyl)methoxy]- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the ethoxyphenyl group enhances its binding affinity and specificity towards certain targets. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Morpholine: The parent compound, widely used in organic synthesis and as a solvent.
2-Methoxymorpholine: A derivative with a methoxy group, used in similar applications.
2-Ethylmorpholine: Another derivative with an ethyl group, known for its use in pharmaceuticals.
Uniqueness
Morpholine, 2-[(2-ethoxyphenyl)methoxy]- is unique due to the presence of the 2-ethoxyphenyl group, which imparts distinct chemical and biological properties. This substitution enhances its potential as a bioactive compound and its utility in various synthetic applications .
Properties
CAS No. |
89220-89-3 |
|---|---|
Molecular Formula |
C13H19NO3 |
Molecular Weight |
237.29 g/mol |
IUPAC Name |
2-[(2-ethoxyphenyl)methoxy]morpholine |
InChI |
InChI=1S/C13H19NO3/c1-2-15-12-6-4-3-5-11(12)10-17-13-9-14-7-8-16-13/h3-6,13-14H,2,7-10H2,1H3 |
InChI Key |
RZYFDVJKPAJPRO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1COC2CNCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




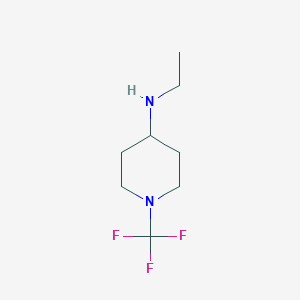
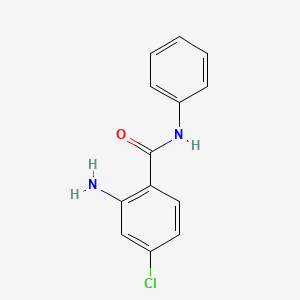

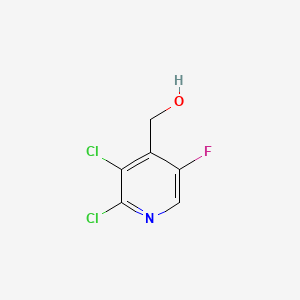
![1,2-Benzenediol,4-[[(2-furanylmethyl)amino]methyl]-](/img/structure/B13945533.png)
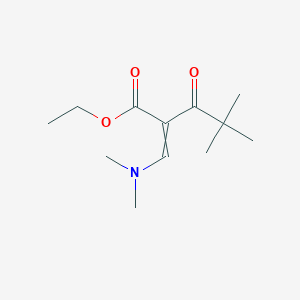
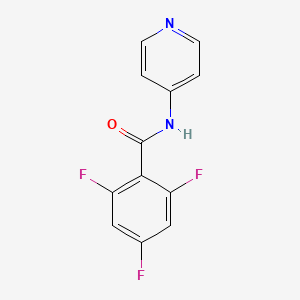
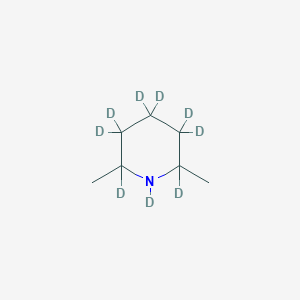

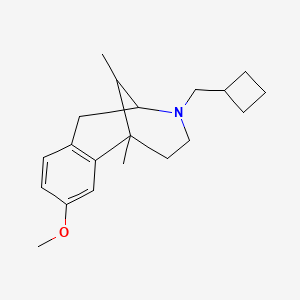
![2-(2-Aminoacetyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13945571.png)
